3-Amino-4-fluorobenzoato de alilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

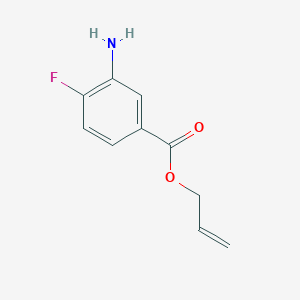

Allyl 3-amino-4-fluorobenzoate is an organic compound with the molecular formula C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with an allyl group, and the benzene ring is substituted with an amino group at the 3-position and a fluorine atom at the 4-position

Aplicaciones Científicas De Investigación

Allyl 3-amino-4-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Mecanismo De Acción

Mode of Action

These interactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by Allyl 3-amino-4-fluorobenzoate are currently unknown

Action Environment

The action, efficacy, and stability of Allyl 3-amino-4-fluorobenzoate could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-amino-4-fluorobenzoate typically involves the esterification of 3-amino-4-fluorobenzoic acid with allyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The general reaction scheme is as follows:

3-amino-4-fluorobenzoic acid+allyl alcohol→Allyl 3-amino-4-fluorobenzoate+water

Industrial Production Methods: In an industrial setting, the production of Allyl 3-amino-4-fluorobenzoate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, the reaction mixture is often subjected to distillation to remove water and drive the reaction to completion .

Types of Reactions:

Oxidation: Allyl 3-amino-4-fluorobenzoate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.

Substitution: Nucleophiles such as sodium methoxide for nucleophilic aromatic substitution.

Major Products:

Oxidation: Epoxides or aldehydes.

Reduction: Amines.

Substitution: Substituted benzene derivatives.

Comparación Con Compuestos Similares

Allyl 3-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

Allyl 3-amino-4-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.

Allyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness: Allyl 3-amino-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

Allyl 3-amino-4-fluorobenzoate, a compound with the CAS number 153774-39-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

Allyl 3-amino-4-fluorobenzoate is characterized by the presence of an allyl group attached to a 3-amino-4-fluorobenzoate moiety. The structural formula can be represented as follows:

The synthesis of this compound typically involves the reaction of 3-amino-4-fluorobenzoic acid with allyl alcohol in the presence of a suitable coupling agent. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Enzyme Interactions

Research indicates that Allyl 3-amino-4-fluorobenzoate interacts with several biological enzymes, potentially influencing metabolic pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzyme activities, which could be crucial for therapeutic applications. For instance, it has been shown to affect the activity of acetylcholinesterase, an enzyme involved in neurotransmission.

Antimicrobial Properties

A study assessing the antimicrobial efficacy of Allyl 3-amino-4-fluorobenzoate demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that Allyl 3-amino-4-fluorobenzoate possesses potential as an antimicrobial agent, warranting further exploration into its mechanisms of action.

Cytotoxicity and Anticancer Activity

In vitro assays have been conducted to evaluate the cytotoxic effects of Allyl 3-amino-4-fluorobenzoate on various cancer cell lines. The compound exhibited selective cytotoxicity against human prostate cancer cells (LNCaP), with an IC50 value of approximately 15 µM. This suggests potential for development as an anticancer therapeutic.

Case Studies

- Case Study on Anticancer Efficacy : A recent study investigated the effects of Allyl 3-amino-4-fluorobenzoate on LNCaP cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound in cancer therapy.

- Study on Enzyme Inhibition : Another research effort focused on the inhibition of acetylcholinesterase by Allyl 3-amino-4-fluorobenzoate. The compound was found to bind competitively to the active site, providing insights into its mechanism as a neuroprotective agent.

Conclusion and Future Directions

Allyl 3-amino-4-fluorobenzoate exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its ability to interact with key enzymes and exert cytotoxic effects on cancer cells highlights its potential as a therapeutic agent. Future research should focus on elucidating detailed mechanisms of action, optimizing synthesis routes for improved yields, and conducting in vivo studies to assess efficacy and safety profiles.

Propiedades

IUPAC Name |

prop-2-enyl 3-amino-4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZWNIMUYPJNCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.